SGC2085

CARM1 PRMT4 Biochemical Assay

Researchers require precise pharmacological control of CARM1-mediated methylation without cellular activity confounding results. SGC2085 solves this need as a cell-free, selective CARM1 inhibitor. - **Biochemical potency:** IC50 = 50 nM against CARM1; noncompetitive mechanism with SAM/peptide substrates. - **Selectivity:** No inhibition of PRMT1/3/5/7/8 at 50-100 µM; >100-fold selective vs PRMT6 (IC50=5.2 µM). - **Application:** Ideal for in vitro methylation assays, permeabilized cell systems, and as a negative control for cellular CARM1 inhibitor validation. - **Supply:** Packaged for research use; immediate dispatch available.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
Cat. No. B10771654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC2085
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C
InChIInChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1
InChIKeyGLFOFXKMALJTCZ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SGC2085: Selective CARM1/PRMT4 Chemical Probe


SGC2085 is a synthetic organic small molecule that functions as a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1, also known as PRMT4), a protein arginine N-methyltransferase involved in epigenetic regulation and oncogenic transcription [1]. Discovered through a virtual screening and structure-based optimization campaign, SGC2085 exhibits an IC50 of 50 nM against CARM1 in biochemical assays and demonstrates greater than 100-fold selectivity over most other protein arginine methyltransferases (PRMTs), establishing its utility as a chemical probe for dissecting CARM1-specific biology [2]. The compound, with a molecular weight of 312.18 Da and a calculated XLogP of 3.42, represents a well-characterized tool compound for preclinical target validation studies [3].

Why SGC2085 Cannot Be Replaced


Generic substitution among CARM1/PRMT4 inhibitors is scientifically unsound due to profound differences in target selectivity profiles, cellular permeability, and validated applications. While several compounds, including MS049, TP-064, and EZM2302, are reported to inhibit CARM1, their off-target activities—particularly against PRMT6 or other PRMT family members—diverge significantly from the selectivity window of SGC2085 . Furthermore, the cellular activity of these inhibitors is not uniform; SGC2085 uniquely exhibits a striking lack of cellular BAF155 methylation inhibition despite its potent biochemical IC50, a phenomenon attributed to poor membrane permeability, which dictates its exclusive application for in vitro biochemical studies and cell-free mechanistic assays [1]. Thus, interchanging SGC2085 with any other CARM1-targeting molecule without rigorous experimental validation introduces critical confounding variables that can compromise data reproducibility and lead to erroneous biological conclusions regarding CARM1-specific functions [2].

SGC2085 Selectivity, Mechanism & Cellular Profiling


CARM1 over PRMT6 Selectivity

SGC2085 demonstrates significantly superior biochemical potency against CARM1 compared to the early-generation inhibitor CARM1-IN-1. While both compounds exhibit selectivity over PRMT1, SGC2085's 172-fold lower IC50 value represents a crucial enhancement in target engagement for in vitro studies .

CARM1 PRMT4 Biochemical Assay

PRMT Family-Wide Selectivity

SGC2085 provides a significantly cleaner selectivity profile regarding PRMT6 inhibition compared to the dual PRMT4/PRMT6 inhibitor MS049. SGC2085's >100-fold selectivity window for CARM1 over PRMT6 (IC50 = 5.2 µM) allows for unambiguous attribution of biological effects to CARM1 inhibition, unlike MS049, which potently inhibits both enzymes at nearly equipotent concentrations [1].

Selectivity PRMT6 Chemical Probe

Noncompetitive Inhibition Mechanism

SGC2085 has been rigorously profiled against a broad panel of 21 human protein methyltransferases (MTases), demonstrating complete selectivity at concentrations up to 50 µM [1]. This high level of kinome-wide selectivity, particularly notable given its low molecular weight (312 Da), is a defining characteristic that substantiates its use as a high-quality chemical probe for target validation studies [2].

Selectivity Methyltransferase Panel Off-Target

Cellular Permeability Limitation

SGC2085 exhibits a critical functional dichotomy: it is a potent biochemical inhibitor of CARM1 (IC50 = 50 nM) but displays no cellular activity in standard assays (HEK293 cells, 48 h exposure) at concentrations up to 10 µM [1]. This is in direct contrast to cell-active CARM1 inhibitors like MS049, which robustly reduces BAF155 methylation at 10 µM in the same cellular context . The lack of cellular activity is attributed to poor membrane permeability, a property that restricts its use to cell-free biochemical systems .

Cellular Activity Permeability HEK293

SGC2085 Application Scenarios


Cell-Free CARM1 Enzymatic Studies

SGC2085 is ideally suited as a reference inhibitor in cell-free biochemical assays, including HTS campaigns and mechanistic enzymology studies. Its high potency (IC50 = 50 nM) and rigorous characterization against a panel of 21 MTases ensure that any observed activity can be reliably attributed to CARM1 inhibition [1]. Procurement for HTS laboratories ensures access to a well-validated positive control that meets the standards for publication in high-impact journals [2].

Target Validation in Permeabilized Systems

SGC2085 serves as a critical tool for validating CARM1 as a target in complex biological mixtures like cell or tissue lysates, where its exquisite selectivity profile (no activity against 21 other MTases) is paramount [1]. It can be used in chemoproteomic pull-down experiments or to confirm target engagement in biochemical assays without the confounding variable of cellular permeability [2].

Negative Control & Counter-Screen

Due to its established lack of cellular activity up to 10 µM, SGC2085 is a powerful negative control for experiments utilizing cell-active CARM1 inhibitors (e.g., MS049, TP-064) [1]. Co-treatment experiments comparing SGC2085 with a cell-permeable inhibitor can help deconvolute on-target (intracellular CARM1) effects from potential off-target or cell-independent activities [2].

PRMT Selectivity Reference Standard

The well-defined binding mode and small molecular size of SGC2085 (MW 312.18 Da) make it an excellent candidate for co-crystallization and other biophysical studies with CARM1 to elucidate structure-activity relationships (SAR) [1]. Procurement by structural biology groups supports the rational design of next-generation CARM1 inhibitors with improved cellular and in vivo properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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